Glycerol Phenylbutyrate

ammonia control urea cycle disorder pharmacodynamics

Glycerol phenylbutyrate (GPB; CAS 611168-24-2), marketed as RAVICTI®, is a triglyceride pre-prodrug composed of three phenylbutyrate (PBA) molecules esterified to a glycerol backbone. It functions as a nitrogen-binding agent for the chronic management of patients with urea cycle disorders (UCDs) who cannot be managed by dietary protein restriction and/or amino acid supplementation alone.

Molecular Formula C33H38O6
Molecular Weight 530.6 g/mol
CAS No. 611168-24-2
Cat. No. B1671681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerol Phenylbutyrate
CAS611168-24-2
SynonymsHPN-100;  HPN 100;  HPN100;  Glycerol phenylbutyrate, trade name: Ravicti.
Molecular FormulaC33H38O6
Molecular Weight530.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)OCC(COC(=O)CCCC2=CC=CC=C2)OC(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C33H38O6/c34-31(22-10-19-27-13-4-1-5-14-27)37-25-30(39-33(36)24-12-21-29-17-8-3-9-18-29)26-38-32(35)23-11-20-28-15-6-2-7-16-28/h1-9,13-18,30H,10-12,19-26H2
InChIKeyZSDBFLMJVAGKOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glycerol Phenylbutyrate (CAS 611168-24-2) Product Overview: A Next-Generation Triglyceride-Based Nitrogen Scavenger for Urea Cycle Disorders


Glycerol phenylbutyrate (GPB; CAS 611168-24-2), marketed as RAVICTI®, is a triglyceride pre-prodrug composed of three phenylbutyrate (PBA) molecules esterified to a glycerol backbone [1]. It functions as a nitrogen-binding agent for the chronic management of patients with urea cycle disorders (UCDs) who cannot be managed by dietary protein restriction and/or amino acid supplementation alone [2]. Unlike traditional nitrogen scavengers, GPB is a pre-prodrug that requires hydrolysis by pancreatic lipases to release PBA, which then undergoes beta-oxidation to the active moiety phenylacetic acid (PAA) [3]. This unique release mechanism differentiates GPB from other in-class compounds and confers distinct pharmacokinetic and clinical properties.

Why Glycerol Phenylbutyrate Cannot Be Simply Substituted with Sodium Phenylbutyrate or Other PBA-Based Scavengers


While glycerol phenylbutyrate (GPB) and sodium phenylbutyrate (NaPBA) both rely on phenylbutyric acid (PBA) as the active nitrogen-scavenging moiety, their distinct pharmaceutical forms and pharmacokinetic profiles preclude simple interchangeability [1]. GPB is a triglyceride pre-prodrug that undergoes rate-limiting hydrolysis by pancreatic lipases, resulting in a delayed and more gradual release of PBA compared to the rapid absorption of NaPBA [2]. This fundamental difference in drug disposition translates to a 27% lower systemic exposure to PBA when dosed to deliver equimolar PBA [3]. Furthermore, GPB is a liquid formulation with zero sodium content, whereas NaPBA contains 62 mg sodium per tablet (or 124 mg/g in powder form), a critical distinction for UCD patients often requiring dietary sodium restriction [1]. Switching from NaPBA to GPB requires a specific conversion factor (daily GPB dose in mL = daily NaPBA dose in grams × 0.86), underscoring the need for careful dose adjustment rather than simple substitution [4]. These differences in release kinetics, sodium load, and dosing requirements make generic substitution without proper conversion and clinical monitoring clinically inappropriate.

Quantitative Evidence: Glycerol Phenylbutyrate Differentiation from Sodium Phenylbutyrate in Key Performance Dimensions


24-Hour Ammonia Exposure Reduction: GPB Achieves 21-30% Lower AUC vs. NaPBA at Equimolar PBA Dosing

In direct head-to-head comparison studies, glycerol phenylbutyrate (GPB) consistently demonstrated lower 24-hour ammonia exposure compared to sodium phenylbutyrate (NaPBA) when both were dosed to deliver equimolar amounts of phenylbutyric acid (PBA). In a Phase 2 study of 10 adult UCD patients, GPB achieved a time-normalized ammonia AUC of 26.2 μmol/L versus 38.4 μmol/L for NaPBA, representing an approximately 30% reduction (not statistically significant; post hoc analysis confirmed non-inferiority) [1]. In a pediatric study of 15 children aged 2 months to 5 years, the ratio of means for 24-hour ammonia AUC was 0.79 (95% CI: 0.593–1.055), corresponding to a 21% lower ammonia exposure on GPB versus NaPBA, which met predefined non-inferiority criteria (p = 0.03 by Wilcoxon test) [2].

ammonia control urea cycle disorder pharmacodynamics

Systemic PBA Exposure Reduction: GPB Achieves 27% Lower PBA AUC vs. NaPBA with Comparable PAA Exposure

Glycerol phenylbutyrate (GPB) is a triglyceride pre-prodrug that undergoes rate-limiting hydrolysis by pancreatic lipases, resulting in a delayed and more gradual release of phenylbutyric acid (PBA) compared to sodium phenylbutyrate (NaPBA). In a Phase 2 pharmacokinetic comparison of 10 adult UCD patients, systemic exposure (AUC0-24) to PBA on GPB was 540 μg·h/mL versus 739 μg·h/mL on NaPBA—a 27% reduction [1]. Despite this lower PBA exposure, exposure to the active moiety phenylacetic acid (PAA) was similar between the two drugs (575 vs. 596 μg·h/mL), and urinary excretion of the terminal nitrogen-scavenging product phenylacetylglutamine (PAGN) was also comparable (1098 vs. 1133 μg·h/mL) [1].

pharmacokinetics bioavailability prodrug activation

Clinical Switching Outcomes: GPB Reduces Ammonia by 7.6 μmol/L and Glutamine by 102 μmol/L in Real-World UCD Patients

In a real-world clinical study of 48 UCD patients in Spain who were switched from other nitrogen scavengers (primarily sodium phenylbutyrate) to glycerol phenylbutyrate (GPB), significant improvements in metabolic control were observed. At first follow-up (mean 79 ± 59 days post-switch), mean venous ammonia decreased from 40.2 ± 17.3 μmol/L to 32.6 ± 13.9 μmol/L, a reduction of 7.6 μmol/L (p < 0.001) [1]. Additionally, plasma glutamine levels decreased from 795 ± 259 μmol/L to 693 ± 205 μmol/L, a reduction of 102 μmol/L (p < 0.001) [1]. These improvements were sustained at one-year follow-up (411 ± 92 days), demonstrating durable metabolic control [1].

real-world evidence metabolic control clinical switching

Urinary PAGN Excretion Pattern: GPB Provides More Uniform 24-Hour Nitrogen Scavenging vs. NaPBA

The delayed-release characteristics of glycerol phenylbutyrate (GPB) result in a more evenly distributed urinary excretion of phenylacetylglutamine (PAGN) over 24 hours compared to sodium phenylbutyrate (NaPBA). In the pediatric switch-over study (n=15 children aged 2 months to 5 years), urinary PAGN concentration on GPB was greater on morning voids and exhibited less variation throughout the 24-hour sampling period compared to NaPBA [1]. Blood ammonia correlated strongly and inversely with urinary PAGN excretion (r = -0.82; p < 0.0001), establishing urinary PAGN as a robust biomarker for nitrogen scavenging efficacy [2].

pharmacokinetics urinary excretion nitrogen scavenging

Sodium-Free Formulation: GPB Eliminates Dietary Sodium Burden vs. 124 mg/g in NaPBA Powder

Glycerol phenylbutyrate (GPB) is formulated as an oral liquid (1.1 g/mL) containing zero sodium, whereas sodium phenylbutyrate (NaPBA) contains 124 mg of sodium per gram in powder form and 62 mg per tablet [1]. This distinction is clinically significant for UCD patients who often require dietary sodium restriction as part of their comprehensive management. The sodium-free formulation of GPB eliminates the sodium load associated with NaPBA therapy, which can range from approximately 0.5 to 2 grams of additional dietary sodium per day depending on the patient's dose [1].

formulation advantage sodium restriction UCD management

Priority Procurement and Research Applications for Glycerol Phenylbutyrate (RAVICTI)


Chronic Management of UCD Patients Intolerant to or Inadequately Controlled on Sodium Phenylbutyrate

Glycerol phenylbutyrate is indicated for UCD patients who cannot be managed by dietary protein restriction and/or amino acid supplementation alone [1]. Evidence from head-to-head comparisons demonstrates that GPB achieves at least equivalent ammonia control to NaPBA at equimolar PBA dosing, with a numerically lower 24-hour ammonia AUC (26.2 vs. 38.4 μmol/L in adults; AUC ratio 0.79 in children) [2]. The real-world Spanish switching study confirmed that transitioning patients from other nitrogen scavengers to GPB results in significant reductions in both ammonia (7.6 μmol/L decrease) and glutamine (102 μmol/L decrease) [3]. This scenario is particularly relevant for patients experiencing suboptimal ammonia control, breakthrough hyperammonemic episodes, or tolerability issues on existing NaPBA therapy.

Pediatric UCD Management in Patients Aged 2 Months and Older Requiring Liquid Formulation

GPB is approved for patients ≥2 months of age and is formulated as an oral liquid (1.1 g/mL), offering practical administration advantages for pediatric populations who cannot swallow tablets or granules [1]. Pharmacokinetic studies in patients aged 2 months to 2 years confirm sufficient pancreatic lipase activity to adequately convert the pre-prodrug GPB to the active moiety, with median concentrations of PBA, PAA, and PAGN similar to or lower than values observed in older UCD patients [4]. Covariate analyses indicate that body surface area (BSA), not age, is the most significant determinant of PK parameters, reinforcing BSA-based dosing recommendations across all age groups [4]. The pediatric comparative study (n=15, ages 2 mo–5 yr) demonstrated that GPB provides ammonia control comparable to NaPBA with a favorable safety profile [5].

UCD Patients Requiring Sodium-Restricted Diets

The sodium-free formulation of GPB (0 mg sodium per dose) offers a distinct advantage over sodium phenylbutyrate, which contains 124 mg sodium per gram of powder or 62 mg per tablet [1]. For a typical adult UCD patient requiring 10-20 g/day of NaPBA powder, this represents an additional 1.2-2.5 g of daily sodium intake—a clinically meaningful burden for patients already on sodium-restricted diets. Eliminating this sodium load simplifies dietary management and aligns with comprehensive UCD care guidelines that emphasize sodium restriction as part of metabolic control [1]. This scenario is particularly applicable to patients with comorbidities such as hypertension, renal impairment, or cardiovascular disease where sodium intake must be strictly limited.

Research Applications Requiring Precise Pharmacokinetic Modeling of Nitrogen Scavenger Disposition

Population pharmacokinetic models developed from data across four Phase II/III trials (enrolling patients ages 2 months to 72 years) have characterized the disposition of GPB versus NaPBA [6]. These models demonstrate that GPB exhibits delayed release characteristics due to gradual PBA release by pancreatic lipases, resulting in a 27% lower systemic PBA exposure while maintaining comparable PAA exposure [2][6]. The strong inverse correlation between blood ammonia and urinary PAGN excretion (r = -0.82; p < 0.0001) establishes urinary PAGN as a reliable biomarker for dose optimization [2]. This well-characterized PK/PD relationship makes GPB a preferred research tool for studies investigating nitrogen scavenger pharmacology, dose-response relationships, and therapeutic drug monitoring strategies in UCD and potentially hepatic encephalopathy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycerol Phenylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.